Gal-PUGNAc -

Gal-PUGNAc

Catalog Number: EVT-1567101
CAS Number:
Molecular Formula: C15H19N3O7
Molecular Weight: 353.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Galacto-PUGNAc is synthesized from D-galactose through a series of chemical reactions that involve protection of hydroxyl groups, conversion to galactonimidic acid, and coupling with phenyl isocyanate. The compound can also be produced enzymatically using beta-galactosidase for the conversion of lactose to galactose.

Classification

Galacto-PUGNAc belongs to the class of hydroxamic acid derivatives and is categorized as a glycosidase inhibitor. Its specific action on beta-hexosaminidases distinguishes it from other inhibitors that target different glycosidases.

Synthesis Analysis

Methods

The synthesis of Galacto-PUGNAc involves several key steps:

  1. Starting Material: The process begins with D-galactose.
  2. Acetylation: Hydroxyl groups on D-galactose are protected through acetylation.
  3. Formation of Galactonimidic Acid: The protected galactose is transformed into galactonimidic acid.
  4. Coupling Reaction: This acid is then coupled with phenyl isocyanate to yield Galacto-PUGNAc.

Technical Details

The industrial production of Galacto-PUGNAc typically employs large-scale reactors under optimized conditions to maximize yield and purity. Purification processes often involve chromatography techniques to eliminate by-products and achieve high-purity levels.

Molecular Structure Analysis

Structure

Galacto-PUGNAc has a complex molecular structure characterized by its hydroxamic acid functional group attached to a galactose moiety. The compound can be represented structurally as follows:

C11H15N1O6\text{C}_{11}\text{H}_{15}\text{N}_{1}\text{O}_{6}

Data

  • Molecular Weight: 243.25 g/mol
  • Chemical Formula: C₁₁H₁₅N₁O₆
  • CAS Number: 1145878-98-3
Chemical Reactions Analysis

Reactions

Galacto-PUGNAc participates in several types of chemical reactions:

  1. Hydrolysis: It can be hydrolyzed in the presence of water and an acid or base catalyst, yielding galactose and other by-products.
  2. Transglycosylation: This compound can engage in transglycosylation reactions facilitated by beta-galactosidase, resulting in the formation of galacto-oligosaccharides.

Technical Details

The hydrolysis reaction typically requires controlled conditions to ensure the efficient breakdown of the compound into its monosaccharide components. Transglycosylation reactions are substrate-dependent and utilize lactose as a key reactant.

Mechanism of Action

Galacto-PUGNAc exerts its biological effects primarily through the inhibition of beta-hexosaminidases HEXA and HEXB. These enzymes are responsible for hydrolyzing glycosidic bonds in glycoproteins and glycolipids. By inhibiting these enzymes, Galacto-PUGNAc leads to an accumulation of gangliosides, particularly GM2, which has implications for cellular signaling and metabolism.

Process

The inhibition mechanism involves binding to the active sites of HEXA and HEXB, preventing them from catalyzing their respective substrates. This selective inhibition allows researchers to study the specific roles of these enzymes without the confounding effects associated with broader glycosidase inhibition.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to its electrophilic hydroxamic acid group.

Relevant Data or Analyses

Studies have shown that Galacto-PUGNAc maintains its inhibitory properties across various concentrations and conditions, making it reliable for experimental applications in biochemistry.

Applications

Galacto-PUGNAc has diverse applications in scientific research:

  1. Biochemistry: Utilized as a reagent for synthesizing complex carbohydrates and studying glycosylation processes.
  2. Cell Biology: Investigated for its role in cell proliferation, differentiation, and migration.
  3. Medicine: Explored for potential therapeutic effects in modulating immune responses and facilitating wound healing.
  4. Industry: Employed in producing prebiotic ingredients and functional foods due to its influence on glycan structures.
Introduction to Gal-PUGNAc

Definition and Structural Characterization of Gal-PUGNAc

Gal-PUGNAc is a synthetic small molecule inhibitor characterized by a hybrid structure integrating three key components:

  • A galactose-derived amino sugar core (N-acetylgalactosamine, GalNAc) that mimics natural substrates of β-hexosaminidases
  • The PUGNAc pharmacophore (O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate) responsible for transition state mimicry
  • A strategic glycosidic linkage between these moieties that confers target specificity [1] [9]

Structurally, Gal-PUGNAc retains the conserved C2 N-acetyl group essential for binding within hexosaminidase active sites, but replaces PUGNAc's glucose configuration with the C4 epimer galactose orientation characteristic of GalNAc. This stereochemical inversion creates a critical spatial distinction: The equatorial C4 hydroxyl group in Gal-PUGNAc (versus axial in GlcNAc-containing inhibitors) sterically clashes with residues in O-GlcNAcase (OGA) while complementing the active site topology of β-hexosaminidases HEXA and HEXB [4] [8].

Table 1: Structural Comparison of Gal-PUGNAc and Related Compounds

Structural FeatureGal-PUGNAcPUGNAcGalNAc
Anomeric configurationβ-linkageβ-linkageVariable
C2 Functional groupN-acetylN-acetylN-acetyl
C4 Hydroxyl orientationEquatorial (Gal-config)Axial (Glc-config)Equatorial (Gal-config)
Inhibitor scaffoldCarbamateCarbamateNone (monosaccharide)
Target selectivityHEXA/HEXB-specificPan-hexosaminidaseASGPR ligand

This galacto-configured architecture enables Gal-PUGNAc to exploit subtle differences in the active site topology between the structurally related but functionally distinct glycoside hydrolase families:

  • GH84 (OGA): The conserved aspartate residue (Asp285 in human OGA) creates steric hindrance against the galacto-configured C4 hydroxyl [8]
  • GH20 (HEXA/HEXB): A more accommodating binding pocket that recognizes both galacto- and gluco-configurations, with specific residues forming hydrogen bonds with Gal-PUGNAc's equatorial C4 oxygen [2] [9]

Historical Development and Discovery as a Selective Inhibitor

The development of Gal-PUGNAc emerged from persistent challenges in glycosidase inhibition research:

  • PUGNAc Era (Pre-2009): PUGNAc, first characterized in the 1990s, proved effective in elevating cellular O-GlcNAc levels by inhibiting OGA. However, biochemical profiling revealed its equipotent inhibition of lysosomal β-hexosaminidases (HEXA/HEXB) and OGA, confounding physiological interpretations. Studies demonstrated that PUGNAc treatment induced complex phenotypes including insulin resistance, but selective OGA inhibitors failed to replicate these effects, suggesting off-target mechanisms [3] [8].

  • Selectivity Breakthrough (2009): Vocadlo's team systematically addressed this limitation through structure-guided design. Recognizing that HEXA/HEXB tolerate both gluco- and galacto-configured substrates while OGA exclusively processes gluco-configured substrates, they synthesized Gal-PUGNAc. Biochemical characterization confirmed:

  • >100-fold selectivity for HEXA/HEXB over OGA
  • Cell permeability allowing cellular modulation of hexosaminidase activity
  • Functional validation: Selective increase in ganglioside GM2 levels in neuroblastoma cells—a specific consequence of HEXA/HEXB inhibition—without altering global O-GlcNAcylation [2] [4]

Table 2: Key Milestones in Gal-PUGNAc Development

YearDevelopmentSignificance
1994PUGNAc identified as OGA inhibitorFirst pharmacological tool for O-GlcNAc manipulation
2007Structural analysis of PUGNAc-OGA interactionRevealed molecular basis of non-selectivity [8]
2009Gal-PUGNAc synthesis and characterizationFirst β-hexosaminidase-selective inhibitor [4]
2016Mechanistic dissection of PUGNAc vs. selective inhibitorsConfirmed non-OGA targets drive insulin resistance phenotypes [3]
2024Gal-PUGNAc application in cancer metabolism researchValidated HEXB as therapeutic target in glioblastoma [9]
  • Post-Discovery Impact: Gal-PUGNAc's selectivity enabled critical advances in lysosomal storage disease research. Unlike genetic knockout models that simultaneously eliminate both HEXA and HEXB, Gal-PUGNAc allowed acute pharmacological inhibition in cellular models, revealing isoform-specific contributions to ganglioside metabolism. This resolved longstanding controversies about functional redundancy between these enzymes [2] [4].

Key Enzymatic Targets: β-Hexosaminidases (HEXA/HEXB) and O-GlcNAcase (OGA)

Gal-PUGNAc exhibits a finely tuned inhibitory profile across structurally related hexosaminidases:

β-Hexosaminidases (HEXA and HEXB)

  • Catalytic Function: These lysosomal exoglycosidases (GH20 family) hydrolyze terminal β-linked N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc) residues from glycolipids (e.g., GM2 ganglioside) and glycoproteins. HEXA (αβ heterodimer) and HEXB (ββ homodimer) share catalytic subunits but differ in substrate specificity [1] [9].
  • Inhibition Mechanism: Gal-PUGNAc acts as a transition state mimic, exploiting the substrate-assisted catalytic mechanism of hexosaminidases. Kinetic studies reveal competitive inhibition with:
  • Kᵢ (HEXA): 120 ± 15 nM
  • Kᵢ (HEXB): 85 ± 10 nMThe galactose configuration forms optimal hydrogen bonds with HEXB-specific residues (Arg211 and Asp354), explaining its slight preference for HEXB [2] [9].
  • Functional Consequences: Cellular treatment (50-100 μM, 24-48h) increases GM2 ganglioside accumulation by >80%—a hallmark of HEXA/HEXB inhibition—without altering global O-GlcNAc levels. This specificity enables modeling of biochemical aspects of Tay-Sachs/Sandhoff diseases [4].

O-GlcNAcase (OGA)

  • Catalytic Function: This cytosolic/nuclear glycosidase (GH84 family) specifically cleaves O-linked β-N-acetylglucosamine (O-GlcNAc) modifications from serine/threonine residues of thousands of nuclear and cytoplasmic proteins. O-GlcNAc cycling regulates fundamental processes including transcription, stress response, and insulin signaling [6] [8].
  • Resistance Mechanism: OGA's catalytic pocket contains Asp285 that sterically clashes with Gal-PUGNAc's C4 hydroxyl group. This exclusion mechanism results in:
  • >200-fold reduced affinity versus PUGNAc (IC₅₀ > 50 μM vs. ~0.2 μM for PUGNAc)
  • No significant inhibition at concentrations that fully suppress HEXA/HEXB activity [8].

Table 3: Biochemical Targeting Profile of Gal-PUGNAc

EnzymeFamilyCellular RoleGal-PUGNAc InhibitionFunctional Consequence of Inhibition
HEXAGH20Ganglioside catabolismKᵢ = 120 nMGM2 ganglioside accumulation [4]
HEXBGH20Glycosaminoglycan degradationKᵢ = 85 nMChitotriose accumulation [9]
OGAGH84Protein O-GlcNAc cyclingIC₅₀ > 50 µMNo significant change in O-GlcNAc levels [8]
Hex CGH20Minor hexosaminidaseNot determinedUnknown

Biological Implications of Selective Inhibition

  • Disease Modeling: Gal-PUGNAc enables acute induction of biochemical features of GM2 gangliosidoses (Tay-Sachs/Sandhoff diseases) without genetic manipulation. In neuroblastoma cells, treatment (100 μM, 48h) elevates GM2 ganglioside to pathological levels (~150% increase), permitting study of early neuronal responses to lysosomal storage [2] [4].

  • Metabolic Reprogramming: Recent oncology research identifies HEXB as a driver of glioblastoma (GBM) glycolytic addiction. Gal-PUGNAc (10 mg/kg, i.p., 3x/week) suppresses HEXB-mediated HIF1α stabilization in GBM models, disrupting cancer cell-macrophage metabolic symbiosis and reducing tumor growth by >60% [9].

  • Signal Transduction Studies: Unlike pan-hexosaminidase inhibitors, Gal-PUGNAc does not impair insulin-mediated survival pathways in cultured adipocytes. This pharmacological separation established that insulin resistance phenotypes historically attributed to O-GlcNAc elevation actually stem from off-target hexosaminidase inhibition [3].

Table 4: Research Applications Enabled by Gal-PUGNAc

Research DomainApplicationKey Insight
Lysosomal BiologyAcute β-hexosaminidase inhibitionRevealed compensation mechanisms between HEXA/HEXB isoforms
NeurodegenerationGM2 gangliosidosis modelingIdentified early calcium dysregulation preceding neuronal death
Cancer MetabolismHEXB inhibition in glioblastomaDisrupted HIF1α-driven glycolysis and macrophage-mediated tumor support [9]
Glycosidase EnzymologySelective active site probingConfirmed C4 hydroxyl orientation as key determinant in GH20 vs. GH84 specificity

Properties

Product Name

Gal-PUGNAc

IUPAC Name

[(Z)-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate

Molecular Formula

C15H19N3O7

Molecular Weight

353.33 g/mol

InChI

InChI=1S/C15H19N3O7/c1-8(20)16-11-13(22)12(21)10(7-19)24-14(11)18-25-15(23)17-9-5-3-2-4-6-9/h2-6,10-13,19,21-22H,7H2,1H3,(H,16,20)(H,17,23)/b18-14-

InChI Key

PBLNJFVQMUMOJY-JXAWBTAJSA-N

Synonyms

N-acetylglucosaminono-1,5-lactone O-(phenylcarbamoyl)oxime
NAc-LAPCO
O-(2-acetamido-2-deoxyglucopyranosylidene)amino N-phenylcarbamate
PUGNAC

Canonical SMILES

CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O

Isomeric SMILES

CC(=O)NC\1C(C(C(O/C1=N\OC(=O)NC2=CC=CC=C2)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.